Valproate pivoxil
説明
Valproate pivoxil, also known as Pivadin or Valproxen, is an anticonvulsant used in the treatment of epilepsy . It is the pivaloyloxymethyl ester derivative of valproic acid and is likely a prodrug of valproic acid, as pivoxil esters are commonly employed to make prodrugs in medicinal chemistry .
Molecular Structure Analysis
Valproate pivoxil has a molecular formula of C14H26O4 and a molar mass of 258.358 g/mol . The IUPAC name for Valproate pivoxil is [(2,2-dimethylpropanoyl)oxy]methyl 2-propylpentanoate .
Chemical Reactions Analysis
Valproate pivoxil is likely a prodrug of valproic acid, as pivoxil esters are commonly employed to make prodrugs in medicinal chemistry . The exact chemical reactions involving Valproate pivoxil are not clearly elucidated .
Physical And Chemical Properties Analysis
Valproate pivoxil has a density of 1.0±0.1 g/cm3, a boiling point of 315.3±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It also has a molar refractivity of 70.4±0.3 cm3, a polar surface area of 53 Å2, and a molar volume of 267.0±3.0 cm3 .
科学的研究の応用
1. Anxiolytic Properties in Humans
Valproate has shown acute anxiolytic properties in healthy humans. A study using a translational human model of anxiety behavior demonstrated that both valproate and pregabalin, an established anxiolytic/anticonvulsant, were anxiolytic in primary and several secondary outcomes. This suggests that valproate could be used in clinical trials for anxiolytic treatment (Bach et al., 2018).
2. Anticonvulsant and Mood Stabilizer
Valproate is widely used as an anticonvulsant and mood stabilizer. Its efficacy in stabilizing mood is due to multiple actions on neurotransmitters, voltage-sensitive Na+ channels, neuropeptides, secondary messenger systems, and neuroprotection. It's particularly effective for rapid cycling, irritable mania, bipolar disorder with comorbid substance use disorders, severe mania with psychosis, mixed mania, and secondary mania (Ayano, 2016).
3. Efficacy in Generalized Epileptic Seizures
Valproate is a first-line treatment for generalized epilepsies, but newer antiepileptic medicines may offer better options. A review compared the efficacy of all available antiepileptic drugs, including valproate, in monotherapy treatment of generalized epileptic seizures. It was found that lamotrigine, levetiracetam, and topiramate are as effective as valproate for treating generalized tonic-clonic, tonic, and clonic seizures (Campos et al., 2018).
4. Impact on Mitochondrial Epigenetics
Valproate, as a potent histone deacetylase inhibitor, affects mitochondrial DNA epigenetics, specifically the formation of 5-hydroxymethylcytosine (5 hmC) in mtDNA. This has implications for understanding the therapeutic and unwanted effects of valproate and other histone deacetylase inhibitors (Chen et al., 2012).
5. Treatment of Migraine
6. Treatment of Migraine
Valproate is used as a prophylactic drug for migraine. Research has identified clinical factors affecting the response to valproate in migraine patients, providing a scoring system for predicting responses to therapy. Factors such as a history of hyperlipidemia, hay fever, and depression or psychiatric disorders were significant predictors of a negative response to valproate in migraine treatment (Ichikawa et al., 2016).
7. Use in Bipolar Disorder
In bipolar disorder treatment, valproate is often compared with lithium. An observational cohort study indicated that the rate of switch/add-on to opposite drugs (lithium or valproate), antidepressants, antipsychotics, or other anticonvulsants was increased for valproate compared with lithium. This suggests that lithium may be generally superior to valproate in treating bipolar disorder in clinical practice (Kessing et al., 2011).
8. Valproate in Schizophrenia Treatment
Valproate augmentation therapy in schizophrenia has shown significant improvement in total psychopathology compared to antipsychotic monotherapy. This supports the practice of valproate augmentation therapy in patients with schizophrenia or schizoaffective disorder (Tseng et al., 2016).
9. Valproate in Glioma Treatment
Valproate has shown potential in treating glioblastoma multiforme, the most aggressive primary brain tumor. It inhibits the proliferation of various cancers, including glioblastoma multiforme, by affecting gene transcription through histone hyperacetylation, DNA hypomethylation, and modulation of several transcription factors. This makes it a viable option for combination therapy in glioblastoma (Berendsen et al., 2012).
10. Effects on Glutamate Metabolism
Valproate impacts cerebral energy metabolism by altering glutamate consumption, aspartate accumulation, and gamma-aminobutyric acid (GABA) production. This suggests its role in modulating cerebral metabolic pathways, which is critical for understanding its therapeutic and adverse interactions (Hage et al., 2012).
Safety And Hazards
Valproate pivoxil should be handled with care to avoid contact with skin and eyes, and formation of dust and aerosols . It’s also important to avoid exposure and provide appropriate exhaust ventilation at places where dust is formed . Safety data for valproate has been reviewed by the MHRA in 2022, and expert advice on management of risks has been provided .
特性
IUPAC Name |
2,2-dimethylpropanoyloxymethyl 2-propylpentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O4/c1-6-8-11(9-7-2)12(15)17-10-18-13(16)14(3,4)5/h11H,6-10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEFRLDEQKSNLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)OCOC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40228089 | |
Record name | Valproate pivoxil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40228089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Valproate pivoxil | |
CAS RN |
77372-61-3 | |
Record name | (2,2-Dimethyl-1-oxopropoxy)methyl 2-propylpentanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77372-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Valproate pivoxil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077372613 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Valproate pivoxil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40228089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Valproate pivoxil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.502 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VALPROATE PIVOXIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F5A05A29T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。